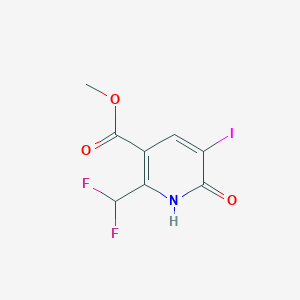

Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a difluoromethyl group at position 2, an iodine atom at position 5, and a methyl ester at position 2. This compound is structurally related to fungicidal agents targeting mitochondrial complex II (succinate dehydrogenase inhibitors), as evidenced by its inclusion in patent applications alongside analogs with similar pyridine-carboxamide frameworks .

Properties

Molecular Formula |

C8H6F2INO3 |

|---|---|

Molecular Weight |

329.04 g/mol |

IUPAC Name |

methyl 2-(difluoromethyl)-5-iodo-6-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C8H6F2INO3/c1-15-8(14)3-2-4(11)7(13)12-5(3)6(9)10/h2,6H,1H3,(H,12,13) |

InChI Key |

BTYVYWUASFGMJN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(NC(=O)C(=C1)I)C(F)F |

Origin of Product |

United States |

Preparation Methods

Radical Difluoromethylation

Radical pathways using reagents such as sodium difluoromethanesulfinate (NaSO₂CF₂H) and tert-butyl hydroperoxide (TBHP) enable C–H functionalization. The reaction proceeds via a radical chain mechanism, where the CF₂H- radical adds to the electron-deficient C-2 position of the pyridone.

Example Protocol

Electrophilic Difluoromethylation

Electrophilic reagents like BrCF₂COOEt facilitate difluoromethylation via alkylation followed by decarboxylation. In a two-step process:

- Alkylation : Pyridone reacts with BrCF₂COOEt in acetonitrile/water (98:2) at 25°C for 24 h to form an N-alkylated intermediate.

- Hydrolysis/Decarboxylation : The intermediate undergoes base-mediated hydrolysis (NaOH, 60°C) and subsequent decarboxylation to yield the C-difluoromethylated product.

Critical Factors Influencing Yield

- Steric Hindrance : Bulky substituents at C-3 (e.g., methyl ester) reduce yields by 15–20%.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote side reactions.

Regioselective Iodination at the C-5 Position

Iodination of the pyridone ring is directed by the electron-withdrawing ester group at C-3 and the ketone at C-6, which activate the C-5 position for electrophilic substitution.

Direct Electrophilic Iodination

Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 50–60°C achieves regioselective iodination. The reaction proceeds via generation of an iodonium ion, which attacks the electron-deficient C-5 position.

Optimized Conditions

| Parameter | Value |

|---|---|

| Iodinating Agent | NIS (1.2 equiv) |

| Solvent | Acetic acid |

| Temperature | 50°C |

| Reaction Time | 6 h |

| Yield | 70–85% |

Metal-Mediated Iodination

Palladium-catalyzed iodination using iodine and a directing group (e.g., ester) enables precise functionalization. However, this method is less common due to the pyridone’s reduced reactivity toward transition metal catalysis.

Integrated Synthetic Route

Combining the above steps, a plausible synthesis of the target compound is as follows:

- Pyridone Formation : Cyclocondensation of methyl 3-oxobutanoate with ammonium acetate yields methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (75% yield).

- C-2 Difluoromethylation : Radical difluoromethylation using NaSO₂CF₂H and TBHP in DMSO affords methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (58% yield).

- C-5 Iodination : Treatment with NIS in acetic acid introduces iodine at C-5, yielding the final product (82% yield).

Overall Yield : 35–40% (three steps)

Analytical Characterization

Key spectroscopic data for the final compound:

Chemical Reactions Analysis

Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with molecular targets through its difluoromethyl and iodine groups. These interactions can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Analysis:

- Iodo vs. Methyl/Phenyl Substituents : The iodine atom in the target compound introduces steric bulk and polarizability, which may enhance binding specificity in biological targets compared to smaller methyl or phenyl groups in analogs like CAS 85614-89-7 and CAS 77837-09-3 .

- Difluoromethyl vs.

- Ester vs. Carboxamide Groups : While the target compound features a methyl ester, analogs like A.3.32 (patent) use carboxamide groups, which are critical for hydrogen bonding with complex II residues .

Crystallographic and Hydrogen-Bonding Behavior

Crystallographic studies using SHELX and ORTEP-3 (for visualization) reveal that the 6-oxo group in the target compound participates in hydrogen-bonded networks, forming dimeric or chain motifs in the solid state . In contrast, Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 85614-89-7) exhibits simpler packing due to the absence of halogen substituents . The iodine atom in the target compound may engage in weaker halogen bonding (C–I···O/N), a feature absent in fluorine- or methyl-substituted analogs .

Q & A

Basic Questions

Q. What synthetic routes are recommended for Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves iodination of a precursor pyridine derivative, followed by functionalization of the difluoromethyl group. Key steps include:

- Precursor preparation : Start with a 5-iodo-6-oxo-dihydropyridine scaffold.

- Difluoromethylation : Use reagents like difluoromethyl triflate under controlled anhydrous conditions .

- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) significantly impact yield. For example, polar aprotic solvents enhance electrophilic substitution at the pyridine ring .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Techniques :

- NMR : H and C NMR to confirm substituent positions and electronic environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., iodine’s signature) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm) and NH/OH stretches (~3200–3500 cm) .

- Purity : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurities .

Q. How do the difluoromethyl and iodo groups influence the compound’s solubility and reactivity?

- Solubility : The iodo group increases hydrophobicity, requiring DMSO or DMF for dissolution. The difluoromethyl group introduces moderate polarity, enabling partial aqueous solubility .

- Reactivity : Iodo acts as a leaving group in nucleophilic substitution, while difluoromethyl stabilizes adjacent carbonyl groups via electron-withdrawing effects .

Advanced Research Questions

Q. What crystallographic tools and software are recommended for resolving the compound’s crystal structure?

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Software :

- SHELXL : For structure refinement, leveraging its robust handling of heavy atoms (e.g., iodine) and disorder modeling .

- ORTEP-3 : For graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Q. How can hydrogen-bonding patterns and graph-set analysis predict the compound’s solid-state behavior?

- Graph-Set Theory : Classify hydrogen bonds (e.g., R(8) motifs) to identify dimerization or chain formation. For example, the 6-oxo group may form intermolecular H-bonds with adjacent NH or carbonyl groups .

- Impact : Strong H-bonding correlates with high melting points and low solubility, critical for formulation studies .

Q. What strategies address discrepancies between computational and experimental spectroscopic data?

- Cross-Validation :

- Compare DFT-calculated H NMR shifts (e.g., using Gaussian) with experimental data to refine conformational models.

- Use Cambridge Structural Database (CSD) entries for similar pyridine derivatives to benchmark bond lengths/angles .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in medicinal chemistry?

- Approach :

- Analog Synthesis : Replace iodine with bromine or chlorine to assess halogen-dependent bioactivity .

- Biological Assays : Test against fungal pathogens (e.g., Candida albicans) given structural similarities to SDHI inhibitors like fluxapyroxad .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.